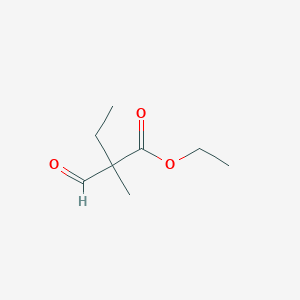![molecular formula C15H13FO2S B13979927 1-(4-Fluorophenyl)-2-[4-(methanesulfinyl)phenyl]ethan-1-one CAS No. 36187-64-1](/img/structure/B13979927.png)
1-(4-Fluorophenyl)-2-[4-(methanesulfinyl)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-2-[4-(methylsulfinyl)phenyl]ethanone is an organic compound that features a fluorophenyl group and a methylsulfinylphenyl group attached to an ethanone backbone
Méthodes De Préparation
The synthesis of 1-(4-Fluorophenyl)-2-[4-(methylsulfinyl)phenyl]ethanone typically involves several steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 4-(methylsulfinyl)benzaldehyde.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Synthetic Route: The key step in the synthesis is the aldol condensation reaction between the two starting materials, followed by oxidation to form the ethanone structure.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize yield and purity, ensuring scalability for large-scale applications.
Analyse Des Réactions Chimiques
1-(4-Fluorophenyl)-2-[4-(methylsulfinyl)phenyl]ethanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions include sulfone derivatives, alcohols, and substituted fluorophenyl compounds.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-2-[4-(methylsulfinyl)phenyl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-2-[4-(methylsulfinyl)phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors:
Molecular Targets: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
1-(4-Fluorophenyl)-2-[4-(methylsulfinyl)phenyl]ethanone can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]ethanone and 1-(4-Fluorophenyl)-2-[4-(methylsulfonyl)phenyl]ethanone share structural similarities.
Uniqueness: The presence of the methylsulfinyl group in 1-(4-Fluorophenyl)-2-[4-(methylsulfinyl)phenyl]ethanone imparts distinct chemical properties, such as increased polarity and potential for specific biological interactions, setting it apart from its analogs.
Propriétés
Numéro CAS |
36187-64-1 |
|---|---|
Formule moléculaire |
C15H13FO2S |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)ethanone |
InChI |
InChI=1S/C15H13FO2S/c1-19(18)14-8-2-11(3-9-14)10-15(17)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3 |
Clé InChI |
WDXBFDXOFHJXFT-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-6-(8-cyclopropyl-6-fluoro-5-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-4-fluorobenzyl acetate](/img/structure/B13979847.png)
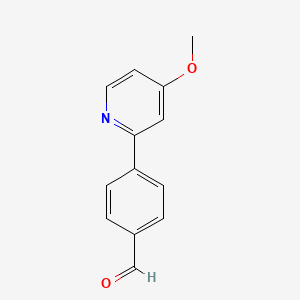
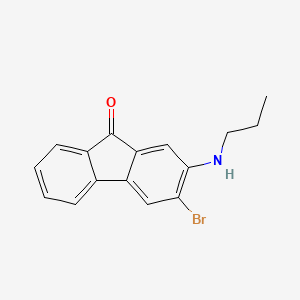
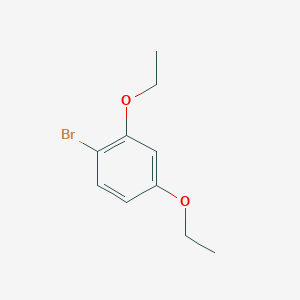
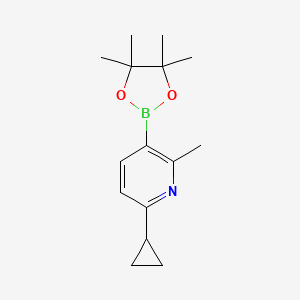
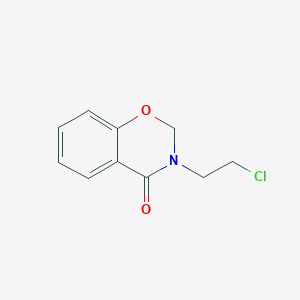
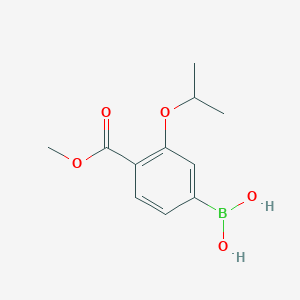
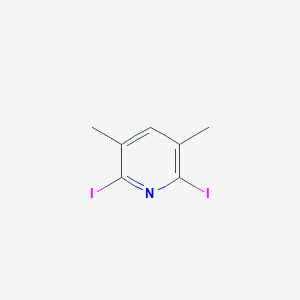
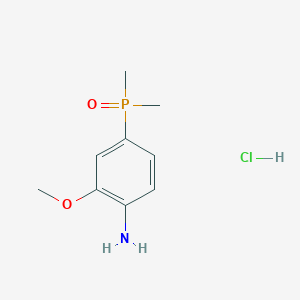
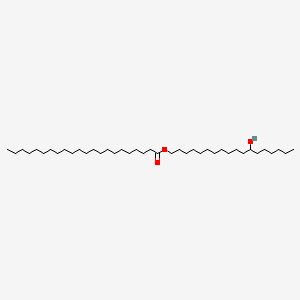
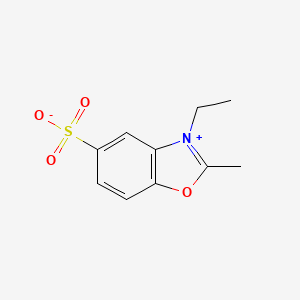
![4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13979904.png)
